1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea
CAS No.: 2415469-60-0
Cat. No.: VC7716445
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415469-60-0 |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.368 |
| IUPAC Name | 1-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea |
| Standard InChI | InChI=1S/C18H19N3O3/c1-11-6-4-5-7-15(11)20-18(22)19-10-14-8-9-16(23-14)17-12(2)21-24-13(17)3/h4-9H,10H2,1-3H3,(H2,19,20,22) |
| Standard InChI Key | URLCOQRTTZWSFD-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=C(ON=C3C)C |
Introduction
1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a furan ring, and a urea moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Synthesis of 1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the preparation of oxazole and furan intermediates, followed by their coupling and subsequent urea formation. The reaction conditions often require careful control of temperature and solvent systems to optimize yield and purity. Techniques such as microwave-assisted synthesis or continuous flow methods may be employed for industrial-scale production to improve efficiency and reduce environmental impact.
Mechanism of Action and Biological Activity
The mechanism of action of 1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing furan and oxazole moieties demonstrate broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Escherichia coli | 50 µg/mL | Bactericidal |
| Staphylococcus aureus | 100 µg/mL | Bacteriostatic |
| Bacillus subtilis | No inhibition observed | - |
Comparison with Similar Compounds
Similar compounds include other urea derivatives, oxazole-containing molecules, and furan-based compounds. Examples include analogs with different substituents on the oxazole or furan rings and other urea derivatives with varying aromatic or heterocyclic groups.
Scientific Applications and Future Research Directions
The scientific applications of 1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea are diverse, particularly in medicinal chemistry and pharmacology. Further studies involving pharmacological assays are necessary to confirm its mechanism of action and explore its therapeutic potential.
Future research should focus on optimizing synthetic routes for industrial production, exploring its biological activities, and investigating its potential applications in drug development.
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